

An In-Depth Technical Guide to 4-Chloroacetophenone Phenylhydrazone

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Compound of Interest

Compound Name:	<i>1-(4-Chlorophenyl)ethan-1-one phenylhydrazone</i>
CAS No.:	57845-08-6
Cat. No.:	B3065704

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This guide provides a comprehensive overview of 4-chloroacetophenone phenylhydrazone, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its core structural features, molecular properties, synthesis, and analytical characterization, offering insights relevant to researchers, scientists, and professionals in drug development.

Section 1: Core Molecular Attributes

4-Chloroacetophenone phenylhydrazone is an organic compound characterized by the presence of a phenylhydrazone moiety attached to a 4-chloroacetophenone backbone. The structural amalgamation of these two chemical entities imparts specific physicochemical properties and reactivity to the molecule, making it a valuable intermediate in various chemical transformations.

The chemical structure of 4-chloroacetophenone phenylhydrazone consists of a 4-chlorophenyl group and a methyl group attached to a carbon-nitrogen double bond, which is further linked to a phenylamino group.

The molecular formula for this compound is C₁₄H₁₃ClN₂.^{[1][2]} This formula is crucial for determining the molecular weight and for elemental analysis, which is a fundamental step in the characterization of a newly synthesized compound.

The canonical SMILES representation of the molecule is ClC1=CC=C(C=C1)C(=NNC=CC=CC2)C.^[2]

A precise understanding of a molecule's weight and physical properties is paramount for its application in experimental settings, particularly in stoichiometry calculations for synthesis and in the formulation of drug delivery systems.

Property	Value	Source
Molecular Weight	244.72 g/mol	^{[1][2]}
CAS Number	57845-08-6	^[1]
Appearance	Crystalline solid	
Melting Point	64 °C	^[2]

These properties are fundamental for the identification and handling of the compound in a laboratory setting. The melting point, in particular, is a critical indicator of purity.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-chloroacetophenone phenylhydrazone is a classic example of a condensation reaction, a cornerstone of organic synthesis. Understanding the underlying mechanism and optimizing the reaction conditions are key to achieving high yields and purity.

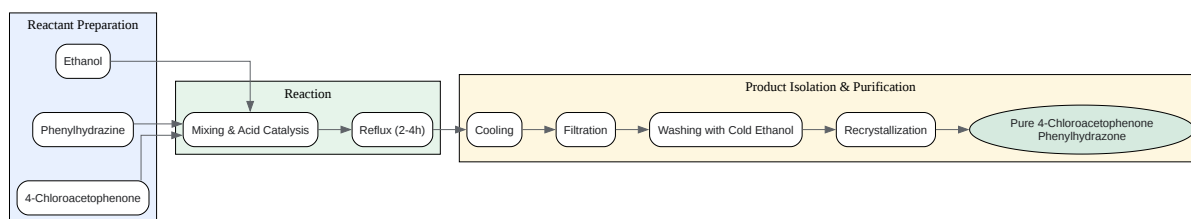
The most common and straightforward method for the synthesis of 4-chloroacetophenone phenylhydrazone is the acid-catalyzed condensation of 4-chloroacetophenone with phenylhydrazine.^[3]

Reaction: 4-Chloroacetophenone + Phenylhydrazine → 4-Chloroacetophenone Phenylhydrazone + Water

The reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol or glacial acetic acid.^{[3][4]} The acidic medium facilitates the nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of 4-chloroacetophenone, followed by dehydration to form the stable imine linkage of the phenylhydrazone.

The following protocol provides a step-by-step guide for the synthesis of 4-chloroacetophenone phenylhydrazone. This protocol is designed to be self-validating by ensuring the removal of the water byproduct to drive the reaction to completion.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of 4-chloroacetophenone in a minimal amount of a suitable solvent like ethanol.
- **Addition of Phenylhydrazine:** To this solution, add a slight molar excess of phenylhydrazine.
- **Acid Catalysis:** Add a few drops of a catalytic amount of glacial acetic acid to the reaction mixture.
- **Reflux:** Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation of Product:** Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is then collected by filtration.
- **Purification:** The crude product is washed with cold ethanol to remove any unreacted starting materials and then recrystallized from a suitable solvent, such as ethanol, to obtain the pure 4-chloroacetophenone phenylhydrazone.



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Caption: Synthetic workflow for 4-chloroacetophenone phenylhydrazone.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

- **Infrared (IR) Spectroscopy:** The IR spectrum of 4-chloroacetophenone phenylhydrazone will exhibit characteristic absorption bands. Key peaks to look for include the N-H stretch (around 3300 cm^{-1}), C=N stretch (around 1600 cm^{-1}), and aromatic C-H and C=C stretches.[5] The absence of a strong carbonyl (C=O) peak from the starting 4-chloroacetophenone (typically around 1680 cm^{-1}) is a strong indication of the reaction's completion.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. One would expect to see signals corresponding to the aromatic protons on both phenyl rings, a singlet for the methyl protons, and a signal for the N-H proton.

- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbon of the C=N bond and the carbons of the aromatic rings.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of 4-chloroacetophenone phenylhydrazone will show a molecular ion peak (M⁺) corresponding to its molecular weight (244.72 g/mol), as well as characteristic fragmentation patterns.

Section 4: Relevance in Drug Development

Phenylhydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6] The presence of the 4-chloro substituent on the acetophenone ring can significantly influence the pharmacological profile of the molecule.

The chlorine atom can affect the compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical parameters in drug design.[7] For instance, the electron-withdrawing nature of chlorine can modulate the reactivity of the molecule and its ability to interact with biological targets. Therefore, 4-chloroacetophenone phenylhydrazone serves as a valuable scaffold for the synthesis of novel drug candidates.[8] Its derivatives are often explored for their potential as therapeutic agents.

The core structure allows for further chemical modifications at various positions, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. This systematic approach is fundamental to the process of lead optimization in drug discovery.

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